molecular formula C20H24N2O2 B2747542 1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 853752-50-8

1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol

Cat. No.: B2747542
CAS No.: 853752-50-8
M. Wt: 324.424
InChI Key: QQQIUMSIKXPPEK-UHFFFAOYSA-N
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Description

1-(1-(3-(4-Ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol is a benzimidazole derivative characterized by a 3-(4-ethylphenoxy)propyl substituent at the N1 position of the benzimidazole core and an ethanol moiety at the C2 position. This structural configuration confers unique physicochemical properties, such as enhanced solubility due to the hydroxyl group and moderate lipophilicity from the 4-ethylphenoxypropyl chain.

The compound’s ethanol group enables hydrogen bonding, which could influence its interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

1-[1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-16-9-11-17(12-10-16)24-14-6-13-22-19-8-5-4-7-18(19)21-20(22)15(2)23/h4-5,7-12,15,23H,3,6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQIUMSIKXPPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 3-(4-ethylphenoxy)propyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Reduction: The final step involves the reduction of the intermediate product to introduce the ethanol moiety, typically using a reducing agent like sodium borohydride in methanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters in real-time.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The benzimidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The ethylphenoxy group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in DMF for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: 1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)acetaldehyde or 1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)acetic acid.

    Reduction: 1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its benzimidazole core, which is known for its biological activity.

    Materials Science: The compound can be used in the development of organic electronic materials due to its potential optoelectronic properties.

    Biological Research: It can serve as a probe in biochemical studies to understand the interaction of benzimidazole derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The benzimidazole core is known to bind to various biological targets, potentially inhibiting or activating them through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Findings and Trends

Functional Group Impact: Ethanol vs. Ketone: The target compound’s ethanol group (C2) likely improves aqueous solubility compared to ketone analogues (e.g., 12f in ), which may exhibit higher metabolic stability due to reduced oxidative susceptibility .

Substituent Effects: Halogenated vs. In contrast, the 4-ethylphenoxypropyl group in the target compound balances lipophilicity and steric bulk, which may optimize pharmacokinetics . Trifluoromethyl Groups: Compound 13g () demonstrates that electron-withdrawing groups like -CF₃ can improve bioavailability but may complicate synthesis (lower yield: 47.6%) .

Biological Activity: HDAC Inhibition: Analogues in with benzyl or phenylpropyl substituents (e.g., N-hydroxy-3-(3-(1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-yl)phenyl)acrylamide) highlight the role of flexible chains in HDAC binding. The target compound’s propyl chain may offer similar adaptability . Anticancer Potential: Benzimidazole-oxadiazole hybrids () show that heterocyclic extensions (e.g., oxadiazole) enhance anticancer activity. The ethanol group in the target compound could serve as a hydrogen-bond donor for analogous interactions .

Biological Activity

1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a benzo[d]imidazole core linked to a propyl chain with an ethylphenoxy substituent. The synthesis typically involves multi-step organic reactions that require precise control over conditions to achieve high yields and purity. The general synthetic route includes:

  • Formation of the benzo[d]imidazole core .
  • Introduction of the ethylphenoxy group .
  • Attachment of the propyl chain .
  • Final modification to yield the target compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzo[d]imidazole derivatives, including this compound. Research indicates that these compounds can inhibit human topoisomerase I (Hu Topo I), an enzyme crucial for DNA replication and transcription, thereby exhibiting cytotoxic effects against various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInhibition of Hu Topo I
AntiviralModulation of viral replication pathways
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectiveModulation of neurotransmitter pathways

Antiviral and Anti-inflammatory Effects

The compound has shown promise in antiviral applications, particularly through its interaction with viral proteins that are critical for replication. Additionally, it exhibits anti-inflammatory properties by modulating cytokine release, which can be beneficial in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study evaluated a series of benzo[d]imidazole derivatives against a panel of 60 human cancer cell lines at the National Cancer Institute. Among these, compounds similar to this compound demonstrated significant cytotoxicity, suggesting a strong potential for development as anticancer agents .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, derivatives were tested for their ability to protect neuronal cells from oxidative stress. The results indicated that these compounds could enhance cell viability and reduce apoptosis in neuronal cultures exposed to harmful stimuli .

Pharmacological Implications

The modulation of histamine H3 receptors by this compound suggests its potential application in treating cognitive disorders and obesity. Histamine receptors play a significant role in neurotransmission and appetite regulation, making them attractive targets for therapeutic intervention.

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